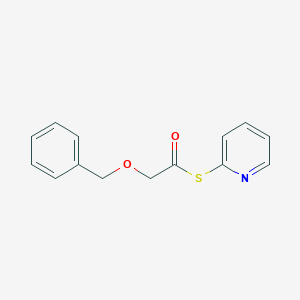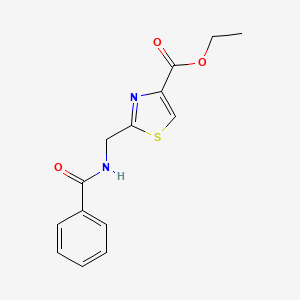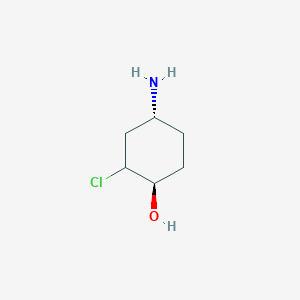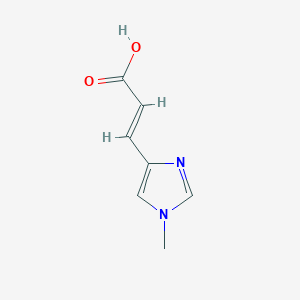
1,4-Cyclohexanebis(methylamine), N,N'-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexane ring substituted with two methylamine groups and further modified with bis((2-trifluoromethyl)benzyl) groups. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- typically involves multiple steps:
Formation of the Cyclohexane Core: The cyclohexane ring is prepared through standard organic synthesis methods, such as hydrogenation of benzene or cycloaddition reactions.
Introduction of Methylamine Groups: The methylamine groups are introduced via nucleophilic substitution reactions, where amine groups replace halogen atoms on the cyclohexane ring.
Attachment of Bis((2-trifluoromethyl)benzyl) Groups: The bis((2-trifluoromethyl)benzyl) groups are attached through a Friedel-Crafts alkylation reaction, using appropriate benzyl halides and trifluoromethyl groups.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of cyclohexane, methylamine, and benzyl halides.
Optimization of Reaction Conditions: Use of optimized temperature, pressure, and catalysts to ensure high yield and purity.
Purification and Crystallization: The final product is purified through crystallization and recrystallization techniques to obtain the dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like hydroxide or amine.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-chloromethyl)benzyl)-, dihydrochloride: Similar structure but with chloromethyl groups instead of trifluoromethyl groups.
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-methyl)benzyl)-, dihydrochloride: Contains methyl groups instead of trifluoromethyl groups.
Propriétés
Numéro CAS |
1257-17-6 |
|---|---|
Formule moléculaire |
C24H30Cl2F6N2 |
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
N-[[2-(trifluoromethyl)phenyl]methyl]-1-[4-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]cyclohexyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C24H28F6N2.2ClH/c25-23(26,27)21-7-3-1-5-19(21)15-31-13-17-9-11-18(12-10-17)14-32-16-20-6-2-4-8-22(20)24(28,29)30;;/h1-8,17-18,31-32H,9-16H2;2*1H |
Clé InChI |
LALCYSXRFOWHLO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNCC2=CC=CC=C2C(F)(F)F)CNCC3=CC=CC=C3C(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B12814138.png)
![5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12814141.png)
![Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate](/img/structure/B12814149.png)

![2,3-Dichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12814176.png)


![[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate](/img/structure/B12814194.png)

